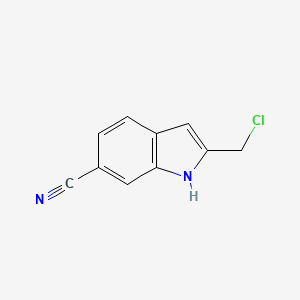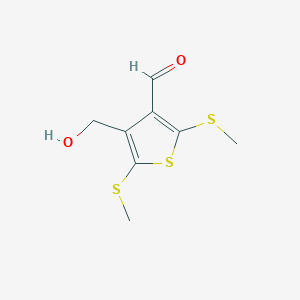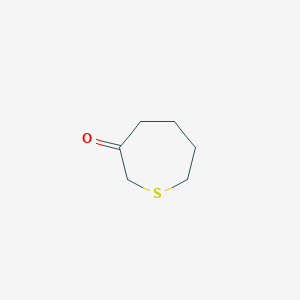
2-(chloromethyl)-1H-indole-6-carbonitrile
Descripción general
Descripción
The compound “2-(chloromethyl)-1H-indole-6-carbonitrile” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “2-(chloromethyl)” part suggests a -CH2Cl group attached to the second carbon of the indole ring, and the “6-carbonitrile” indicates a -CN group attached to the sixth carbon .
Molecular Structure Analysis
The molecular structure would likely be planar due to the aromatic indole ring. The chloromethyl and carbonitrile groups would add some steric bulk .Chemical Reactions Analysis
The chloromethyl group is a good leaving group, so it might undergo substitution reactions. The carbonitrile group might participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like its exact molecular structure and the conditions (like temperature and pressure). It’s hard to predict these properties without experimental data .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
- Indole alkaloids, which range from lysergic acid to vincristine, have inspired the development of new methods for indole synthesis. A framework for classifying all indole syntheses has been presented, highlighting the importance of this class of compounds in organic chemistry. The synthesis strategies are divided into nine types, each with significant contributions to the field (Taber & Tirunahari, 2011).
C2-Functionalization of Indole via Umpolung
- The C2-functionalization of indoles, particularly important in synthetic and pharmaceutical chemistry, can be achieved through umpolung, a technique for polarity inversion. This approach has opened new avenues for creating indole derivatives with significant biological activities (Deka, Deb, & Baruah, 2020).
Carbon-Based Solid Acids in Catalysis
- Research on carbon-based solid acids, including their synthesis, properties, and applications, shows their importance in catalysis and environmental chemistry. These materials are crucial for renewable energy and environmental studies, demonstrating the versatility of carbon materials in chemical synthesis and processing (Mahajan & Gupta, 2019).
Organic Chemical Adsorption on Carbon Nanotubes
- Carbon nanotubes (CNTs) have unique properties that make them suitable for organic chemical adsorption. The review summarizes the research progress in this area, highlighting the interaction mechanisms between organic chemicals and CNTs. These findings have implications for the application and risk assessment of CNTs in environmental science (Pan & Xing, 2008).
Electrocatalytic Carbon Dioxide Reduction
- The catalysis of electrochemical reduction of carbon dioxide is vital for converting CO2 into fuels using solar energy. This process offers a sustainable approach to reducing greenhouse gases while producing valuable chemicals and fuels. The review discusses recent advancements in this field, including the role of acid addition in homogeneous catalytic systems and the chemical role of electrode materials in heterogeneous catalysis (Costentin, Robert, & Savéant, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(chloromethyl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,13H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIQLOOKOYXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430761 | |
| Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313972-72-4 | |
| Record name | 2-(chloromethyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-1-[1-(trifluoromethyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethan-1-one](/img/structure/B3031341.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)

![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)

